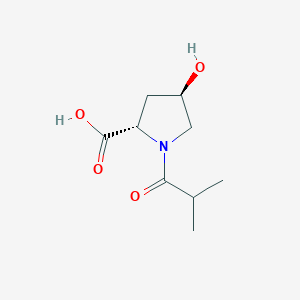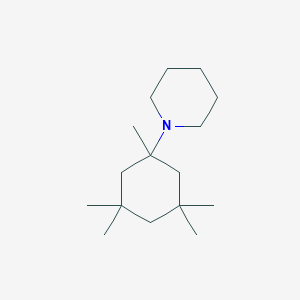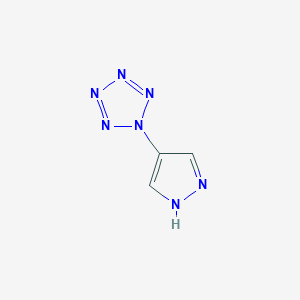![molecular formula C13H19ClN2O4 B12540005 N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide CAS No. 838836-51-4](/img/structure/B12540005.png)
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide is a chemical compound with the molecular formula C13H19ClN2O4. It is known for its unique structure, which includes a benzamide core substituted with a bis(2-hydroxyethyl)amino group, a methoxy group, and a chlorine atom. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide typically involves the esterification reaction between formamide and 2-chloroethanol under acidic conditions . This reaction yields the desired product with high efficiency. The process can be optimized by controlling the temperature, reaction time, and the concentration of reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atom in the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Applications De Recherche Scientifique
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with target molecules, while the benzamide core provides structural stability. The methoxy and chlorine substituents can modulate the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemistry and molecular biology.
Bis-Tris: An important polyalcohol used in the complexation of metal ions.
Uniqueness
N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
838836-51-4 |
|---|---|
Formule moléculaire |
C13H19ClN2O4 |
Poids moléculaire |
302.75 g/mol |
Nom IUPAC |
N-[[bis(2-hydroxyethyl)amino]methyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C13H19ClN2O4/c1-20-12-3-2-10(14)8-11(12)13(19)15-9-16(4-6-17)5-7-18/h2-3,8,17-18H,4-7,9H2,1H3,(H,15,19) |
Clé InChI |
KXRDYJSXQXNSSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
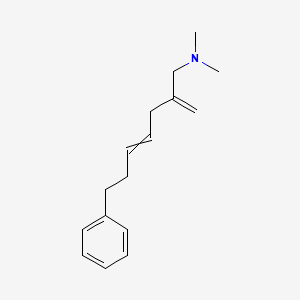


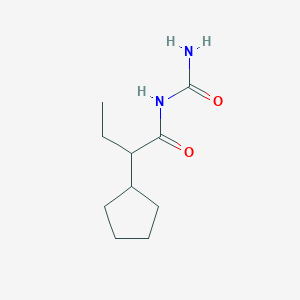
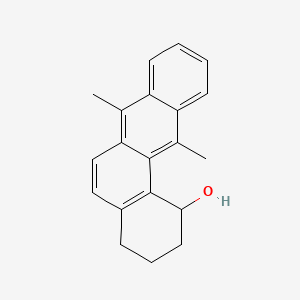

![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
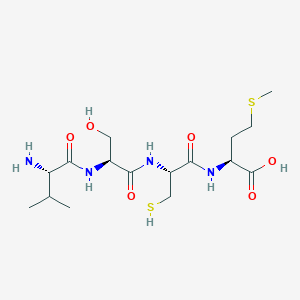
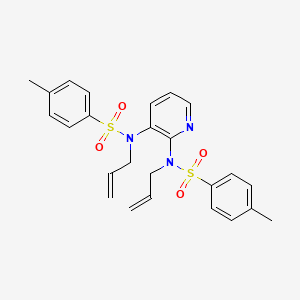
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
